molecular formula C20H17N5O3 B1419622 N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline CAS No. 1033194-52-3

N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline

Cat. No.: B1419622
CAS No.: 1033194-52-3
M. Wt: 375.4 g/mol
InChI Key: KNZSEXNUIZGDMO-UHFFFAOYSA-N
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Description

N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline: is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a benzyloxy and nitro-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline typically involves multiple steps:

    Formation of the Benzo[d][1,2,3]triazole Moiety: This can be achieved by reacting o-phenylenediamine with sodium nitrite in an acidic medium to form the benzo[d][1,2,3]triazole ring.

    Attachment of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazole intermediate.

    Nitration of Aniline: The aniline derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Coupling Reaction: Finally, the triazole and the nitrated aniline are coupled using a suitable linker, often under basic conditions, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Coupling Reactions: The triazole ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, benzyl halides.

    Coupling: Palladium catalysts, boronic acids, or alkenes.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl or other complex structures.

Scientific Research Applications

Chemistry

In chemistry, N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of triazole-containing molecules with biological targets. It may serve as a lead compound in the development of new drugs, particularly those targeting enzymes or receptors that interact with triazole rings.

Medicine

Medicinally, derivatives of this compound could be explored for their potential as antimicrobial or anticancer agents. The presence of the nitro group and the triazole ring suggests that it could interact with biological macromolecules in unique ways.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its structure allows for the fine-tuning of these properties through chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(methoxy)-2-nitroaniline: Similar structure but with a methoxy group instead of a benzyloxy group.

    N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique combination of the benzyloxy and nitro groups in N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline provides distinct electronic and steric properties that can be exploited in various applications. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-nitro-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c26-25(27)20-12-16(28-13-15-6-2-1-3-7-15)10-11-17(20)21-14-24-19-9-5-4-8-18(19)22-23-24/h1-12,21H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZSEXNUIZGDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)NCN3C4=CC=CC=C4N=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701166618
Record name N-[2-Nitro-4-(phenylmethoxy)phenyl]-1H-benzotriazole-1-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033194-52-3
Record name N-[2-Nitro-4-(phenylmethoxy)phenyl]-1H-benzotriazole-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033194-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Nitro-4-(phenylmethoxy)phenyl]-1H-benzotriazole-1-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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